molecular formula C23H17ClN6OS B10836912 4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B10836912
M. Wt: 460.9 g/mol
InChI Key: FHPTWZJZWOYCKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US9156852, 1” involves the formation of the thieno[3,2-d]pyrimidine core structure. The synthetic route typically includes the following steps:

    Formation of the Thieno Ring: This step involves the cyclization of a suitable precursor to form the thieno ring.

    Pyrimidine Ring Formation: The thieno ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its biological activity.

Industrial Production Methods

Industrial production of “US9156852, 1” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput synthesis and purification techniques .

Chemical Reactions Analysis

Types of Reactions

“US9156852, 1” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogens or nitro groups .

Scientific Research Applications

“US9156852, 1” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “US9156852, 1” involves the inhibition of protein kinases. The compound binds to the active site of the kinase, preventing its phosphorylation activity. This inhibition disrupts various signaling pathways within the cell, leading to the desired therapeutic effects. The primary molecular targets include serine/threonine-protein kinases such as B-raf and C-raf .

Comparison with Similar Compounds

Similar Compounds

    BDBM185591: Another thieno[3,2-d]pyrimidine derivative with similar kinase inhibitory activity.

    BDBM185584: A closely related compound with slight variations in its functional groups.

Uniqueness

“US9156852, 1” stands out due to its high potency and selectivity towards specific kinases. Its unique structural features allow for strong binding affinity and effective inhibition, making it a promising candidate for further drug development .

Properties

Molecular Formula

C23H17ClN6OS

Molecular Weight

460.9 g/mol

IUPAC Name

4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H17ClN6OS/c1-12-2-7-16-15(8-9-26-22(16)29-14-5-3-13(24)4-6-14)18(12)30-23(31)17-10-32-20-19(17)27-11-28-21(20)25/h2-11H,1H3,(H,26,29)(H,30,31)(H2,25,27,28)

InChI Key

FHPTWZJZWOYCKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC(=O)C4=CSC5=C4N=CN=C5N

Origin of Product

United States

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